
N5-phenylpyridine-2,5-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N5-phenylpyridine-2,5-diamine hydrochloride is a chemical compound with the CAS Number: 79441-22-8 . It has a molecular weight of 185.23 .
Molecular Structure Analysis
The molecular formula of this compound is C11H11N3 . It has a density of 1.226g/cm3 , a boiling point of 373.2ºC at 760 mmHg , and a flash point of 179.5ºC .Physical and Chemical Properties Analysis
This compound has a molecular weight of 185.22500 , a density of 1.226g/cm3 , a boiling point of 373.2ºC at 760 mmHg , and a flash point of 179.5ºC .科学的研究の応用
Photophysical Properties and Energy Transfer
Research on bichromophoric systems involving cyclometallated ruthenium complexes, similar in structural relevance to N5-phenylpyridine-2,5-diamine hydrochloride derivatives, highlights the study of energy transfer mechanisms within molecular systems. These complexes exhibit luminescence typical for cyclometallated ruthenium complexes and demonstrate rapid energy transfer between different units of the molecule, a principle that could be applied in the development of molecular devices or sensors based on this compound derivatives (Ott et al., 2006).
Coordination Chemistry and Magnetism
Studies on lanthanide complexes with bipyridyl and phenanthroline ligands, akin to the structural framework of this compound, offer insights into spin coupling and magnetic properties. These findings are significant for the design of materials with specific magnetic characteristics, potentially informing research on this compound in magnetic resonance imaging (MRI) contrast agents or in the design of molecular magnets (Schultz et al., 2002).
Luminescent Materials
The synthesis and characterization of iridium(III) complexes with functionalized bipyridines, related to this compound, underscore the potential of these compounds in the development of luminescent materials. These complexes are explored for their redox behavior, photophysical properties, and application in light-emitting devices, suggesting avenues for the utilization of this compound derivatives in optoelectronic applications (Neve et al., 1999).
Corrosion Inhibition
Research on chromenopyridine derivatives as corrosion inhibitors demonstrates the application of pyridine-based compounds in protecting metals against corrosion, particularly in acidic environments. This research hints at the potential of this compound derivatives to serve as environmentally friendly corrosion inhibitors for various metals and alloys (Ansari et al., 2017).
Sensor Development
Studies on platinum(II) and palladium(II) complexes involving phenylpyridine ligands, which share structural motifs with this compound, have led to the development of new luminescent materials that function as sensors. These complexes have been applied in detecting environmental pollutants and biological analytes, suggesting potential research directions for this compound in sensor technology (Ghedini et al., 2003).
特性
IUPAC Name |
5-N-phenylpyridine-2,5-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9;/h1-8,14H,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRARUWFVPWZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
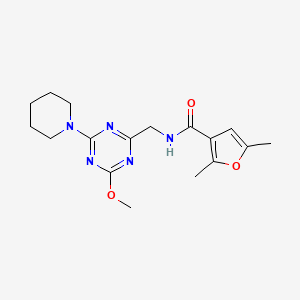
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzotriazole](/img/structure/B2967475.png)
![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)


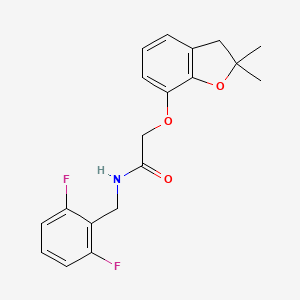
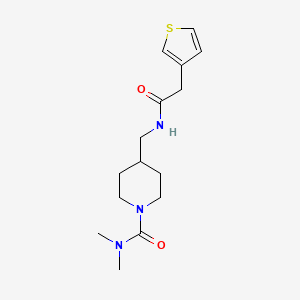
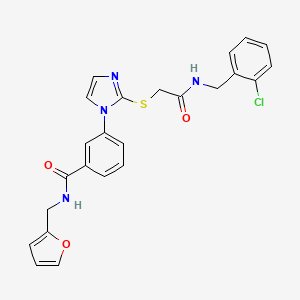

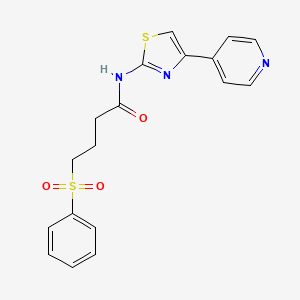
![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)
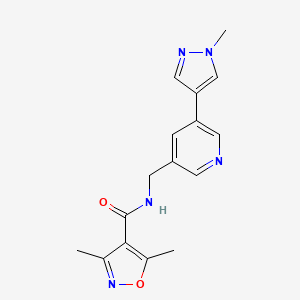
![7-(4-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)
